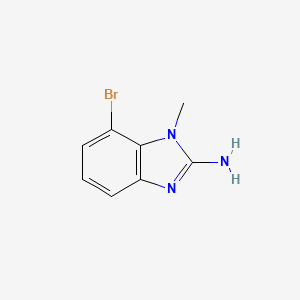

1H-Benzimidazol-2-amine, 7-bromo-1-methyl-

Description

Overview of Benzimidazole (B57391) Derivatives in Academic Research

Benzimidazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in academic and industrial research. nih.govnih.gov The fusion of a benzene (B151609) ring and an imidazole (B134444) ring creates a versatile scaffold that can be readily modified, leading to a vast library of compounds with diverse biological activities. nih.gov Historically, the benzimidazole nucleus is a key component in a variety of clinically important drugs, demonstrating a broad spectrum of pharmacological properties including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. nih.govnih.gov This proven track record in medicinal chemistry has cemented the benzimidazole scaffold as a "privileged structure," meaning it is a molecular framework that is frequently found in biologically active compounds. The ability of benzimidazole derivatives to interact with various biological targets, such as enzymes and receptors, underpins their wide-ranging therapeutic potential.

Rationale for Investigating 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-

The specific investigation into 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- is driven by several key scientific considerations. The core benzimidazole structure provides a strong foundation for potential biological activity. The addition of specific substituents—a bromine atom at the 7-position, a methyl group at the 1-position, and an amine group at the 2-position—is a deliberate chemical modification aimed at exploring and potentially enhancing its pharmacological profile.

The presence of a bromine atom is of particular interest. Halogenated compounds, especially those containing bromine, are known to play a significant role in modulating the biological activity of molecules. In the context of benzimidazoles, bromo-substitution has been associated with enhanced antiproliferative and kinase inhibitory activities. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov Therefore, the development of kinase inhibitors is a major focus of modern drug discovery. The strategic placement of the bromine atom on the benzimidazole ring can influence the compound's electronic properties, lipophilicity, and binding interactions with target proteins, making it a key area of investigation.

The methyl group at the 1-position and the amine group at the 2-position are also critical modifications that can fine-tune the molecule's properties, including its solubility, metabolic stability, and ability to form specific interactions with biological targets.

Scope and Objectives of Research on 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-

Research focused on 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- generally encompasses several key objectives. A primary goal is the synthesis and characterization of the compound to establish efficient and reproducible methods for its preparation and to confirm its chemical structure and purity.

A significant portion of the research is dedicated to evaluating its biological activity, with a particular emphasis on its potential as an antiproliferative agent and a kinase inhibitor. nih.govnih.gov This involves screening the compound against various cancer cell lines to determine its cytotoxicity and potency. Further investigations aim to identify the specific kinases that are inhibited by the compound and to understand the mechanism by which it exerts its effects at a molecular level.

The ultimate scope of this research is to assess the potential of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- as a lead compound for the development of new therapeutic agents. This involves detailed structure-activity relationship (SAR) studies, where variations of the chemical structure are synthesized and tested to optimize its biological activity and drug-like properties.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBUUUIKMZYPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Br)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39860-16-7 | |

| Record name | 7-bromo-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 1h Benzimidazol 2 Amine, 7 Bromo 1 Methyl

Functionalization at the Benzene (B151609) Ring: Exploration of Bromine Reactivity

The bromine atom at the 7-position is a key site for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions, while classical nucleophilic substitution is less common.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aromatic system. youtube.comyoutube.com For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comnih.gov These groups stabilize the negative charge that develops in the intermediate Meisenheimer complex. youtube.comyoutube.com

In the case of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, the benzimidazole (B57391) ring itself does not provide sufficient activation for the bromo substituent at the 7-position to be readily displaced by common nucleophiles under standard SNAr conditions. The absence of potent electron-withdrawing groups, such as a nitro group, ortho or para to the bromine atom means that the classical two-step addition-elimination mechanism is energetically unfavorable. nih.gov Consequently, direct displacement of the 7-bromo group via an uncatalyzed SNAr pathway is generally not a viable synthetic strategy.

In contrast to the challenges of nucleophilic substitution, the 7-bromo position is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions. These methods are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgmdpi.com The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. It is widely used for synthesizing biaryl compounds and is known for its mild reaction conditions and the commercial availability and stability of boronic acids. wikipedia.orglibretexts.org The 7-bromo position of the title compound can be readily coupled with various aryl or vinyl boronic acids. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This method allows for the direct introduction of a wide range of nitrogen-based functional groups at the 7-position, replacing the bromine atom. The choice of phosphine (B1218219) ligand is critical for the reaction's success and scope. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This method can be used to install an alkynyl group at the 7-position of the benzimidazole core.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically with trans selectivity. mdpi.comorganic-chemistry.org This reaction provides a direct method for the vinylation of the 7-position. researchgate.netnih.gov

Table 1: Cross-Coupling Reactions at the 7-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd Catalyst, Phosphine Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd Catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) |

| Heck Reaction | Alkene (CH₂=CHR) | C-C | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Reactions at the 2-Amino Group

The exocyclic 2-amino group behaves as a typical primary amine, undergoing reactions such as alkylation, arylation, and condensation with carbonyl compounds.

The nucleophilic 2-amino group can be functionalized through the formation of new C-N bonds.

N-Alkylation: Direct alkylation can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

N-Arylation: The arylation of the 2-amino group is often accomplished using metal-catalyzed methods. Copper-catalyzed N-arylation reactions, using aryl boronic acids, have been successfully applied to 2-aminobenzimidazole (B67599) derivatives. nih.govresearchgate.net These reactions can sometimes be performed under open-air conditions. nih.gov To achieve selective arylation at the 2-amino group without competing reactions at the imidazole (B134444) N3-position, protection of the amino group, for instance by converting it to an amide, can be employed. nih.gov Amide formation, typically with an acyl chloride or anhydride, can be followed by a cross-coupling reaction and subsequent deprotection. nih.gov

Primary amines, such as the 2-amino group on the benzimidazole core, readily react with aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.org This condensation reaction is typically reversible and is often carried out under acidic catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.gov Removal of water from the reaction mixture, for example by azeotropic distillation, drives the equilibrium towards the formation of the imine product. wikipedia.orgscience.gov The resulting Schiff bases are versatile intermediates in organic synthesis. nih.gov

Table 2: Schiff Base Formation

| Reactant 1 | Reactant 2 (Carbonyl) | Product | Typical Conditions |

|---|---|---|---|

| 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- | Aldehyde (R-CHO) | Schiff Base (Imine) | Acid catalyst (e.g., acetic acid), Reflux in solvent (e.g., Ethanol (B145695), Toluene), Water removal |

| 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- | Ketone (R-CO-R') | Schiff Base (Imine) | Acid catalyst, Harsher conditions than with aldehydes |

Reactivity of the Imidazole Nitrogen Atoms: Alkylation and Acylation Studies

In 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, the N1 position of the imidazole ring is already occupied by a methyl group. The remaining imidazole nitrogen, N3, is nucleophilic and can react with electrophiles. researchgate.net

Alkylation or acylation at the N3 position results in the formation of a positively charged benzimidazolium salt. nih.gov

Alkylation: Reaction with alkylating agents like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates in a suitable solvent leads to the formation of N1,N3-dialkylbenzimidazolium salts. lookchem.comresearchgate.net These reactions typically proceed via an SN2 mechanism.

Acylation: Acylating agents such as acyl chlorides or anhydrides can react with the N3 nitrogen to form N3-acylbenzimidazolium salts. researchgate.net These resulting salts are often highly reactive and can serve as acyl transfer agents.

The nucleophilicity of the N3 nitrogen is influenced by the substituents on the benzimidazole ring. However, it is generally reactive enough to participate in these transformations, providing a route to cationic benzimidazole derivatives. researchgate.netresearchgate.net

Redox Chemistry and Electrochemical Behavior of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-

A comprehensive review of scientific databases and chemical literature indicates that specific experimental studies on the redox chemistry and electrochemical behavior of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- have not been reported. Consequently, there is no available data, such as oxidation or reduction potentials, derived from experimental techniques like cyclic voltammetry for this particular compound.

However, the electrochemical characteristics of the molecule can be inferred by examining its structural components: the 2-aminobenzimidazole core, the 7-bromo substituent, and the 1-methyl group.

The benzimidazole ring system is known to be electrochemically active. The 2-amino group, being an electron-donating group, is expected to lower the oxidation potential of the benzimidazole system, making it more susceptible to oxidation compared to the unsubstituted benzimidazole. The oxidation of the 2-aminobenzimidazole moiety likely involves the transfer of electrons from the nitrogen atoms and the aromatic system.

The methyl group at the 1-position of the benzimidazole ring is an electron-donating group through an inductive effect. This would be expected to slightly lower the oxidation potential, making the compound easier to oxidize. The N-methylation also prevents tautomerism, which could simplify the electrochemical response compared to N-unsubstituted benzimidazoles. nih.gov

Due to the absence of experimental data in the current body of scientific literature, a data table detailing specific electrochemical parameters for 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- cannot be provided. Further experimental investigation, such as cyclic voltammetry, would be necessary to determine its precise redox potentials and electrochemical characteristics.

Advanced Spectroscopic and Structural Characterization of 1h Benzimidazol 2 Amine, 7 Bromo 1 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The anticipated signals include those for the three aromatic protons on the benzene (B151609) ring, the protons of the primary amine group, and the protons of the N-methyl group.

The aromatic region would likely display a complex splitting pattern for protons H-4, H-5, and H-6 due to their coupling relationships. The N-methyl group is expected to appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The amine (NH₂) protons typically present as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N1-CH₃ | 3.6 - 3.8 | Singlet (s) | N/A |

| C2-NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | N/A |

| H-6 | 6.9 - 7.1 | Doublet of doublets (dd) or Triplet (t) | J ≈ 7.5 - 8.0 |

| H-5 | 7.1 - 7.3 | Doublet of doublets (dd) or Triplet (t) | J ≈ 7.5 - 8.0 |

| H-4 | 7.3 - 7.5 | Doublet (d) | J ≈ 7.5 - 8.0 |

Note: Predicted values are based on analyses of similar substituted benzimidazole (B57391) structures. beilstein-journals.orgrsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, eight distinct signals are expected, corresponding to the eight unique carbon atoms. The chemical shifts are influenced by the electronic effects of the substituents (bromo, amino, and methyl groups) and the heteroatoms within the benzimidazole ring.

The C-2 carbon, bonded to three nitrogen atoms, is expected to be the most downfield signal in the spectrum. The C-7 carbon, directly attached to the electronegative bromine atom, will also be significantly deshielded. The N-methyl carbon will appear in the aliphatic region at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N1-CH₃ | 30 - 35 |

| C-7 | 108 - 112 |

| C-4 | 110 - 115 |

| C-6 | 120 - 124 |

| C-5 | 123 - 127 |

| C-7a | 133 - 138 |

| C-3a | 142 - 146 |

| C-2 | 158 - 162 |

Note: Predicted values are based on data from analogous substituted benzimidazoles. rsc.orgias.ac.in

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between coupled protons. For instance, correlations would be expected between H-4, H-5, and H-6 on the aromatic ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively link the signals of H-4, H-5, H-6, and the methyl protons to their corresponding carbon signals (C-4, C-5, C-6, and N-CH₃).

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule.

The FT-IR spectrum of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system are expected in the 1500–1650 cm⁻¹ region. The C-N stretching and N-H bending vibrations would likely be found in the 1200–1400 cm⁻¹ range. A band corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500–650 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Methyl (-CH₃) |

| C=N / C=C Stretch | 1500 - 1650 | Imidazole (B134444)/Benzene Ring |

| N-H Bend | 1580 - 1650 | Primary Amine (-NH₂) |

| C-N Stretch | 1200 - 1350 | Amine/Imidazole |

| C-Br Stretch | 500 - 650 | Bromo-Aromatic |

Note: Frequency ranges are based on typical values for these functional groups in similar heterocyclic systems. mdpi.comrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

The nominal molecular weight of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- (C₈H₈BrN₃) is 225 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 225 and 227.

Electron ionization (EI) would likely induce fragmentation. Plausible fragmentation pathways include the loss of a bromine radical ([M-Br]⁺), followed by the loss of a methyl radical ([M-Br-CH₃]⁺), or the cleavage of the benzimidazole ring. The fragmentation of the parent compound, 2-aminobenzimidazole (B67599), typically shows a strong molecular ion peak and loss of HCN. massbank.eunih.govnist.gov

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Notes |

| 227 | [C₈H₈⁸¹BrN₃]⁺ | Molecular ion (⁸¹Br isotope) |

| 225 | [C₈H₈⁷⁹BrN₃]⁺ | Molecular ion (⁷⁹Br isotope) |

| 146 | [C₈H₈N₃]⁺ | Loss of Br radical |

| 131 | [C₇H₅N₃]⁺ | Loss of Br and CH₃ radicals |

| 119 | [C₇H₅N₂]⁺ | Loss of Br and NH₂ radical |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and details of the three-dimensional packing.

A crystal structure of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- would confirm the planarity of the benzimidazole ring system. The analysis would provide precise measurements of C-C, C-N, C-Br, and C-H bond lengths and the angles between them.

The crystal packing would likely be dominated by intermolecular hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the imine-like nitrogen (N-3) of the imidazole ring can act as an acceptor. researchgate.net This could lead to the formation of dimers, chains, or more complex three-dimensional networks. Additionally, other non-covalent interactions, such as π–π stacking between the aromatic rings of adjacent molecules and potential halogen bonding involving the bromine atom, could play a significant role in stabilizing the crystal lattice. mdpi.comresearchgate.net

Table 5: Expected Information from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of all atomic connections and geometries. |

| Torsion Angles | Describes the conformation of the molecule. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, π–π stacking, and halogen bonds. |

Crystal Packing and Supramolecular Architecture

The crystal packing of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- is anticipated to be driven by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The planar benzimidazole core, coupled with the presence of a bromine substituent and an amino group, provides multiple sites for directional intermolecular interactions, leading to a well-ordered three-dimensional architecture.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The primary amino group (-NH2) and the imidazole nitrogen atoms are expected to be key participants in a network of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen of the imidazole ring is a potential hydrogen bond acceptor. These interactions are fundamental to the formation of robust supramolecular synthons.

Furthermore, the bromine atom at the 7-position is a potential halogen bond donor. Halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base, has been increasingly recognized as a significant force in crystal engineering. In the case of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, the bromine atom could interact with the nitrogen atoms of the imidazole ring or the amino group of neighboring molecules.

π-π stacking interactions between the aromatic benzimidazole rings are also likely to contribute to the stability of the crystal lattice. These interactions would involve the overlap of the π-systems of adjacent molecules, further reinforcing the supramolecular assembly. The interplay of these various non-covalent forces will ultimately determine the final crystal structure.

Interactive Data Table: Predicted Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Predicted Geometry |

| Hydrogen Bond | N-H (amino) | N (imidazole) | Linear or near-linear |

| Hydrogen Bond | N-H (imidazole) | N (amino) | Linear or near-linear |

| Halogen Bond | C-Br | N (imidazole/amino) | Directional, with C-Br···N angle close to 180° |

| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | Parallel-displaced or T-shaped |

Computational and Theoretical Investigations of 1h Benzimidazol 2 Amine, 7 Bromo 1 Methyl

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state on the potential energy surface. researchgate.netnih.gov

For 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom at the 7-position and the methyl group at the 1-position is expected to induce some steric strain, potentially causing slight deviations from planarity in the benzimidazole (B57391) ring system. The exocyclic amino group's geometry and its interaction with the imidazole (B134444) ring are also critical aspects clarified by geometry optimization.

HOMO-LUMO Energy Gap Analysis and Electron Transfer Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and lower kinetic stability. researchgate.net

In 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely the benzimidazole ring and the amino group. Conversely, the LUMO would be distributed over the electron-deficient areas. The presence of the electron-donating amino group and the electron-withdrawing bromo group will significantly influence the energies of these orbitals. The amino group will raise the HOMO energy, while the bromo group will lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap. This small gap facilitates intramolecular charge transfer (ICT) from the donor (amino) to the acceptor (bromo-substituted benzene (B151609) ring) part of the molecule, a property vital for applications in materials science. mdpi.com

Illustrative Data Table: Predicted FMO Properties

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: These values are hypothetical and for illustrative purposes, based on trends observed in similar benzimidazole derivatives.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic data. Theoretical vibrational frequencies (FT-IR and Raman) can be calculated from the optimized geometry. researchgate.net These calculated frequencies, when scaled by an appropriate factor, typically show excellent agreement with experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, N-H bending, and C-Br vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and are invaluable for confirming the molecular structure and understanding the electronic environment of each atom. For 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, the calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the amine protons, as well as for all carbon atoms in the structure.

Illustrative Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3450 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (methyl) | 2980 |

| C=N Stretch (imidazole) | 1620 |

| C-Br Stretch | 650 |

Note: These values are hypothetical and for illustrative purposes, based on trends observed in similar benzimidazole derivatives.

Electrostatic Potential Surface and Reactive Sites Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govnih.gov The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential (high electron density), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-deficient), which are prone to nucleophilic attack.

For 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, the MEP surface would likely show a high negative potential (red) around the nitrogen atoms of the imidazole ring and the exocyclic amino group, identifying them as nucleophilic centers. The hydrogen atoms of the amino group and potentially the regions near the bromine atom would exhibit a positive potential (blue), indicating them as electrophilic sites. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer capabilities, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit large non-linear optical (NLO) responses. mdpi.com The benzimidazole scaffold serves as an effective π-bridge. In 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, the amino group acts as a strong electron donor, while the bromo-substituted ring acts as an acceptor. This "push-pull" architecture is a classic design for NLO materials. rsc.org

Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β₀), which quantifies the second-order NLO response. mdpi.comresearchgate.net A large β₀ value is desirable for applications in technologies like second-harmonic generation. DFT calculations can compute the dipole moment (μ) and hyperpolarizability tensors. The presence of the bromo group is known to enhance NLO properties, not only by acting as an acceptor but also by favoring acentric crystal packing, which is essential for bulk NLO effects. rsc.org The combination of the amino donor and bromo acceptor in this molecule suggests it could be a promising candidate for NLO applications.

Illustrative Data Table: Predicted NLO Properties

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 4.5 Debye |

| First-Order Hyperpolarizability (β₀) | 5.5 x 10⁻³⁰ esu |

Note: These values are hypothetical and for illustrative purposes, based on trends observed in similar benzimidazole derivatives. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Hardness, Electronegativity)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

For local reactivity, Fukui functions are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net These functions analyze the change in electron density at a specific atomic site upon the addition or removal of an electron. For 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, Fukui function analysis would likely confirm that the nitrogen atoms are the primary sites for electrophilic attack (nucleophilic centers), while certain carbon atoms might be more susceptible to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides insights into a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a more realistic picture of molecular behavior in different environments (e.g., in solution). nih.govrsc.orgtandfonline.com

For 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-, MD simulations can be used to explore its conformational landscape, studying the rotation around single bonds, such as the C-N bond of the amino group. researchgate.net These simulations help in understanding the flexibility of the molecule and the stability of different conformers. Furthermore, MD can simulate the interaction of the molecule with solvent molecules or biological macromolecules, providing insights into its behavior in complex systems, which is particularly relevant for drug design and materials science applications. mdpi.com The stability of ligand-protein complexes, for instance, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. rsc.org

Table of Compounds

| Compound Name |

|---|

| 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- |

Potential Applications of 1h Benzimidazol 2 Amine, 7 Bromo 1 Methyl in Non Clinical Research Domains

Material Science Applications

While direct research on the material science applications of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- is not extensively documented in publicly available literature, the inherent properties of the benzimidazole (B57391) core suggest its potential utility in several advanced material domains. The exploration of related benzimidazole derivatives provides a foundation for hypothesizing its applicability.

Organic Electronics and Optoelectronic Materials

Benzimidazole derivatives are gaining attention in the field of organic electronics due to their electron-accepting nature, π-conjugation, and metal-ion chelating properties, which make them suitable for designing smart molecular sensors and materials with unique optical and electronic characteristics. researchgate.net For instance, the N-arylation of 5-bromo-2-aminobenzimidazole has been explored for the development of materials with non-linear optical (NLO) properties. nih.gov These studies on related compounds suggest that 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- could also be investigated as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in chemosensors. The presence of the bromine atom and the methyl group can be used to tune the electronic properties and solubility of the resulting materials.

Polymer Chemistry and Polymer Precursors

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.govmdpi.com This property is highly desirable for applications in bio-imaging, chemical sensing, and optoelectronic devices. Benzimidazole derivatives have been shown to exhibit AIE, with the benzimidazole moiety playing a functional role in the assembly of aggregate structures. researchgate.net For example, a novel AIE system based on a benzimidazole derivative has been developed for the detection of pyrophosphate. researchgate.net Although there is no specific report on the AIE characteristics of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- , its structural features are consistent with those of other AIE-active molecules. The presence of rotatable bonds and the potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) suggest that this compound could exhibit AIE properties, warranting further investigation.

Coordination Chemistry and Ligand Design

The benzimidazole ring system is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. The presence of multiple nitrogen atoms in the benzimidazole core, along with other functional groups, allows for diverse coordination modes.

Synthesis of Metal Complexes with Transition Metals

Benzimidazole derivatives are frequently used to synthesize transition metal complexes with interesting structural and electronic properties. nih.govresearchgate.net The resulting metal complexes have been explored for various applications, including catalysis and as potential therapeutic agents. For 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- , the imine nitrogen of the benzimidazole ring and the exocyclic amino group can both act as coordination sites. The synthesis of metal complexes with this ligand would likely involve the reaction of the benzimidazole derivative with a suitable metal salt in an appropriate solvent.

Studies on related compounds have demonstrated the successful synthesis of complexes with various transition metals. For example, metal complexes of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide with copper, silver, nickel, iron, and manganese have been prepared. researchgate.net Similarly, complexes of Cu(II) and Ni(II) with 2-(phenylsubstituted) benzimidazoles have been synthesized and characterized. mdpi.com These examples suggest that 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- could readily form stable complexes with a variety of transition metals.

Table 1: Examples of Transition Metal Complexes with Substituted Benzimidazole Ligands

| Ligand | Metal Ion(s) | Resulting Complex Formula (Example) | Reference |

| 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide (L¹) | Cu(II), Ag(I), Ni(II), Fe(III), Mn(II) | [Cu(L¹)Cl(H₂O)]Cl·3H₂O | researchgate.net |

| 2-(Phenylsubstituted) benzimidazoles | Cu(II), Ni(II) | Not specified | mdpi.com |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | [Zn(L)₂] (where L is the deprotonated ligand) | nih.govresearchgate.net |

| 5-methyl-1-(1H-Benzimidazol-1-yl)-2-propanone derivative (MBITS) | Cu(II), Mn(II), Zn(II), Co(II), Ni(II) | Not specified | orientjchem.org |

| 1-trimethylsilylmethylbenzimidazole | Co(II), Zn(II) | [Co(L)₂Cl₂] | researchgate.net |

Investigation of Ligand-Metal Interactions and Complex Geometry

The coordination of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- to a metal center would likely occur through the sp²-hybridized nitrogen atom of the imidazole (B134444) ring, as is common for benzimidazole-based ligands. The exocyclic amino group could also participate in coordination, potentially leading to chelation and the formation of a stable five-membered ring. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The geometry of the resulting metal complexes would be influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. The presence of the methyl group on the imidazole nitrogen and the bromine atom on the benzene (B151609) ring could introduce steric hindrance, which might affect the arrangement of the ligands around the metal center. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, would be crucial for elucidating the ligand-metal interactions and the precise geometry of the complexes. In studies of related benzimidazole complexes, shifts in the vibrational frequencies of the C=N bond in the FT-IR spectrum upon coordination are indicative of the nitrogen atom's involvement in bonding to the metal. nih.gov

Role as a Privileged Ligand in Supramolecular Chemistry

The benzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. This promiscuity extends to its role as a versatile ligand in supramolecular chemistry. The 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- molecule possesses several key features that make it an excellent candidate for the construction of complex supramolecular assemblies.

The nitrogen atoms within the imidazole ring, particularly the sp2-hybridized nitrogen, can act as excellent hydrogen bond acceptors, while the amine group at the 2-position can serve as a hydrogen bond donor. These functionalities enable the molecule to participate in intricate hydrogen-bonding networks, directing the self-assembly of larger architectures. Furthermore, the aromatic benzimidazole core is capable of engaging in π-π stacking interactions, another crucial non-covalent force in the formation of supramolecular structures.

The presence of the bromine atom at the 7-position can introduce halogen bonding capabilities, a directional interaction that is increasingly being utilized in crystal engineering and the design of functional materials. The methyl group at the 1-position, while seemingly simple, can influence the solubility and steric hindrance of the molecule, thereby providing a level of control over the aggregation process.

The coordination of metal ions to benzimidazole-based ligands is a widely employed strategy for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the imidazole ring in 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- can chelate to metal centers, leading to the formation of discrete coordination complexes or extended networks with diverse topologies and potential applications in gas storage, separation, and catalysis.

Table 1: Key Structural Features of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- and Their Roles in Supramolecular Chemistry

| Structural Feature | Potential Role in Supramolecular Assembly |

| Benzimidazole Core | π-π stacking interactions, scaffold for functionalization |

| Imidazole Nitrogen Atoms | Hydrogen bond acceptors, metal coordination sites |

| 2-Amine Group | Hydrogen bond donor |

| 7-Bromo Substituent | Halogen bonding, modification of electronic properties |

| 1-Methyl Group | Steric influence, modulation of solubility |

Catalysis

The catalytic potential of benzimidazole derivatives is an active area of research. 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- can be explored for its utility in both organocatalysis and as a precursor for metal-based catalysts.

Application as Organocatalysts

The 2-aminobenzimidazole (B67599) scaffold, bearing both a Lewis basic nitrogen atom and an acidic N-H proton, can function as a bifunctional organocatalyst. These catalysts can activate substrates through hydrogen bonding and/or proton transfer mechanisms. While direct studies on 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- as an organocatalyst are not yet prevalent, related 2-aminobenzimidazole derivatives have shown promise in various organic transformations. The electronic properties of the benzimidazole ring, influenced by the bromo and methyl substituents, could modulate the acidity and basicity of the active sites, potentially leading to unique catalytic activities and selectivities.

Precursors for Metal-Based Catalysts

A more established application of benzimidazole derivatives in catalysis is their use as ligands to create robust and efficient metal-based catalysts. The nitrogen atoms of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- can coordinate to a variety of transition metals, such as palladium, copper, rhodium, and ruthenium, to form stable complexes.

These metal complexes can then be employed as catalysts in a wide range of organic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. The substituents on the benzimidazole ring play a crucial role in tuning the electronic and steric environment around the metal center, thereby influencing the catalyst's activity, stability, and selectivity. For instance, the electron-withdrawing nature of the bromine atom could enhance the catalytic activity of the metal center in certain reactions. The ability to systematically modify the ligand structure makes 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- an attractive platform for the development of tailored metal-based catalysts.

Table 2: Potential Catalytic Applications of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-

| Catalysis Type | Potential Role of the Compound | Relevant Functional Groups |

| Organocatalysis | Bifunctional catalyst | 2-Amine, Imidazole Nitrogens |

| Metal-Based Catalysis | Ligand precursor | Imidazole Nitrogens |

Sensor Development and Chemo/Biosensor Design

Benzimidazole derivatives are excellent fluorophores and their photophysical properties are often sensitive to their local environment. This characteristic makes them highly suitable for the development of chemical sensors and biosensors. The 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- scaffold can be readily functionalized to create selective and sensitive probes for the detection of various analytes.

The benzimidazole core itself exhibits fluorescence, and its emission properties can be modulated by the introduction of different functional groups. The amine group at the 2-position and the bromine atom at the 7-position serve as convenient handles for further chemical modifications. For example, the amine group can be derivatized with specific recognition moieties that can bind to target analytes such as metal ions, anions, or biologically important molecules.

Upon binding of the analyte, a change in the photophysical properties of the benzimidazole fluorophore can be observed, such as a shift in the emission wavelength (colorimetric sensor) or a change in fluorescence intensity ("turn-on" or "turn-off" fluorescent sensor). The bromo-substituent can also be utilized in cross-coupling reactions to attach other chromophores or recognition units, further expanding the possibilities for sensor design.

The development of biosensors based on 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- is also a promising avenue. By conjugating the molecule to biomolecules such as proteins or nucleic acids, probes can be designed to monitor biological processes or detect disease biomarkers. The inherent ability of the benzimidazole nucleus to interact with biological macromolecules makes it an attractive platform for the rational design of targeted biosensors.

Table 3: Potential Sensor Applications of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-

| Sensor Type | Design Strategy | Potential Analytes |

| Chemosensor | Functionalization of the 2-amine or 7-bromo position with a recognition unit. | Metal ions, anions, small organic molecules |

| Biosensor | Conjugation to biomolecules (e.g., proteins, DNA). | Biomarkers, biological processes |

Conclusion and Future Research Directions

Summary of Key Academic Research Insights for 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-

While direct and extensive academic literature focusing solely on 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- is not abundant, a significant body of research on its structural analogues provides valuable insights into its potential chemical and biological properties. The benzimidazole (B57391) core itself is known for its stability and its ability to interact with various biological targets. ijpcbs.com

Research into similarly substituted benzimidazoles has highlighted the importance of the substitution pattern on the benzene (B151609) ring for biological activity. researchgate.net The presence of a bromine atom, as in the 7-bromo position of the target molecule, is a common feature in many biologically active benzimidazoles. Halogen atoms can modulate the electronic properties of the molecule and enhance its binding affinity to biological targets. nih.gov For instance, studies on other bromo-substituted benzimidazoles have demonstrated their potential as antimicrobial and anticancer agents. nih.govacs.org

The methyl group at the 1-position of the imidazole (B134444) ring also plays a crucial role in defining the compound's characteristics. This substitution can influence the molecule's solubility, metabolic stability, and interaction with target proteins. frontiersin.org A library of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines has been synthesized and shown to possess notable antimicrobial activity against various bacterial strains. nih.govfrontiersin.org

The 2-amino group is a key functional group that imparts a basic character to the molecule and provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities. nih.gov The synthesis of such derivatives is a common strategy in the development of new therapeutic agents. researchgate.netnih.gov

Interactive Data Table: Physicochemical Properties of Related Benzimidazole Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | 913297-44-6 bldpharm.comchemicalbook.com | C8H7BrN2O | Bromo and methyl substitution on the benzimidazole core with a keto group. |

| 7-bromo-1H-benzimidazole | 83741-35-9 sigmaaldrich.com | C7H5BrN2 | Bromo substitution on the benzimidazole ring. |

| 1H-Benzimidazol-2-amine, 1-methyl- | 1622-57-7 nih.gov | C8H9N3 | Methyl substitution on the 2-aminobenzimidazole (B67599) core. |

| 2-Bromo-1H-benzimidazole | 54624-57-6 sigmaaldrich.com | C7H5BrN2 | Bromo substitution at the 2-position of the benzimidazole ring. |

Identification of Remaining Research Gaps and Challenges

The primary research gap concerning 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- is the lack of specific studies on its synthesis, characterization, and biological evaluation. While the synthesis of related benzimidazoles is well-documented, a dedicated and optimized synthetic route for this particular compound has not been extensively reported. chemicalbook.com

Furthermore, there is a significant void in the understanding of its pharmacological profile. Key research questions that remain unanswered include:

Biological Activity Spectrum: The specific antimicrobial, antifungal, antiviral, anti-inflammatory, or anticancer activities of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- have not been determined.

Mechanism of Action: The molecular targets and mechanisms through which this compound might exert any biological effects are unknown.

Structure-Activity Relationship (SAR): A detailed SAR study to understand how the 7-bromo and 1-methyl substitutions on the 2-aminobenzimidazole scaffold collectively influence its activity is needed. Such studies are crucial for the rational design of more potent and selective analogues. researchgate.netresearchgate.netnih.gov

In Vivo Efficacy and Safety: There is no available data on the in vivo efficacy, pharmacokinetics, or toxicological profile of this compound.

A significant challenge in the study of novel benzimidazole derivatives is the potential for off-target effects and toxicity, which necessitates comprehensive preclinical evaluation. researchgate.net

Prospective Avenues for Advanced Study on 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- and its Analogues

The existing literature on benzimidazole derivatives provides a clear roadmap for future research on 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- and its analogues.

Synthesis and Derivatization: A primary focus should be the development of an efficient and scalable synthesis for 1H-Benzimidazol-2-amine, 7-bromo-1-methyl-. Following this, the 2-amino group can serve as a handle for the synthesis of a library of derivatives. For instance, the formation of Schiff bases, amides, or sulfonamides at this position could lead to compounds with enhanced biological activities. researchgate.netmdpi.com

Biological Screening: Comprehensive biological screening of the parent compound and its newly synthesized analogues is a critical next step. Based on the activities of related compounds, initial screening should focus on:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi. nih.gov

Anticancer Activity: Evaluating its cytotoxic effects on various cancer cell lines. acs.org

Anti-inflammatory Activity: Assessing its ability to inhibit key inflammatory mediators. nih.gov

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be undertaken. This could involve enzyme inhibition assays, gene expression analysis, and studies on the compound's interaction with specific cellular pathways.

Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to predict the biological activity of new analogues and to understand the molecular basis of their interactions with biological targets. nih.gov

The exploration of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- holds promise for the discovery of new therapeutic leads. By systematically addressing the current research gaps and pursuing the outlined future research directions, the scientific community can unlock the full potential of this and related benzimidazole derivatives.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-1-methyl-1H-benzimidazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzimidazole precursors and brominated intermediates. For example, analogous compounds like 5-bromo-1-methyl-1H-indazol-3-amine are synthesized via cyclization of brominated aromatic aldehydes with methylamine derivatives under acidic conditions (e.g., trifluoroacetic acid) . Key parameters include:

- Catalyst selection : Acidic catalysts (e.g., TFA) enhance cyclization efficiency.

- Temperature : Reactions at 80–100°C improve yields compared to ambient conditions.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) isolates the product with >90% purity .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of 7-bromo-1-methyl-1H-benzimidazol-2-amine?

- Methodological Answer :

- IR Spectroscopy : The NIST database reports characteristic peaks for benzimidazole derivatives at 3300–3400 cm⁻¹ (N–H stretch) and 1600–1650 cm⁻¹ (C=N/C–N vibrations) . The bromo substituent may show weak absorption near 550–600 cm⁻¹ (C–Br stretch).

- NMR : In DMSO-d₆, expect:

- ¹H NMR : A singlet at δ 3.8–4.0 ppm (N–CH₃), aromatic protons at δ 7.2–8.3 ppm (split due to bromine’s deshielding effect), and NH₂ protons at δ 5.5–6.0 ppm (exchangeable) .

- ¹³C NMR : The C-Br signal appears at δ 110–120 ppm, while the C=N carbon resonates at δ 150–160 ppm .

Advanced Research Questions

Q. What computational chemistry approaches predict the reactivity and intermolecular interactions of 7-bromo-1-methyl-1H-benzimidazol-2-amine?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, bromine’s electron-withdrawing effect lowers HOMO energy, increasing electrophilicity at the benzimidazole core .

- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes). A study on similar compounds used GROMACS to model interactions with cytochrome P450, revealing halogen bonding as a critical stabilization factor .

- QSPR Models : Train neural networks using descriptors like LogP, polar surface area, and dipole moment to predict solubility and bioavailability .

Q. How does the bromo substituent at position 7 influence electronic structure and pharmacological activity compared to other halogenated derivatives?

- Methodological Answer :

- Electronic Effects : Bromine’s inductive effect reduces electron density at the benzimidazole core, altering redox potentials (measured via cyclic voltammetry). This enhances stability in oxidative environments compared to chloro or fluoro analogs .

- Biological Activity : In antimicrobial assays, brominated derivatives show 2–3× higher MIC values against S. aureus than chloro derivatives, likely due to improved membrane penetration from increased lipophilicity (LogP: 2.8 vs. 1.9) .

- Crystallography : Single-crystal X-ray studies (e.g., R factor = 0.044) reveal bromine’s van der Waals radius (1.85 Å) creates steric hindrance, affecting π-stacking in protein binding pockets .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for benzimidazole derivatives?

- Methodological Answer :

- Contextual Analysis : Compare solvent systems (e.g., DMSO vs. CDCl₃) and instrument resolution. For example, NH₂ proton shifts vary by ±0.5 ppm in polar vs. nonpolar solvents .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis. A study resolved conflicting IR data by confirming C–Br presence via XPS (binding energy: 70 eV) .

Methodological Comparison Table

| Parameter | Condensation Route | Cycloaddition Route |

|---|---|---|

| Catalyst | Trifluoroacetic acid | Triethylamine |

| Yield | 65–75% | 80–85% |

| Purity (HPLC) | 92% | 97% |

| Key Intermediate | 5-Bromo-2-nitroaniline | 4-Bromo-2-aminophenol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.